LogP Advantage: Lower Lipophilicity vs. N1-Propyl Analog Enables Superior Aqueous Solubility Potential
The target compound exhibits a computed LogP of 1.556, which is 0.355 log units lower than the closest saturated alkyl comparator, 5-amino-3-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one (LogP = 1.911) . This difference corresponds to an approximately 2.3-fold lower octanol–water partition coefficient for the target compound, implying superior aqueous solubility at equivalent TPSA values .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.556 |
| Comparator Or Baseline | 5-Amino-3-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one (CAS 1564981-97-0): LogP = 1.911 |
| Quantified Difference | ΔLogP = -0.355 (target more hydrophilic by ~2.3-fold in partition ratio) |
| Conditions | Calculated LogP values as reported in vendor technical datasheets . |
Why This Matters
Lower LogP at constant TPSA predicts improved aqueous solubility and reduced non-specific protein binding, which are critical for achieving higher free fraction in cellular and in vivo assays.
